(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a 4-ethylbenzyl side chain, and a propanoic acid backbone. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The 4-ethylbenzyl substituent introduces aromaticity and moderate hydrophobicity, which can influence molecular interactions in biological systems or synthetic applications. This compound is primarily employed as a building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where its structural features enable tailored modifications for drug design or biochemical studies .
Properties
Molecular Formula |
C27H27NO4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2S)-2-[(4-ethylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H27NO4/c1-2-18-11-13-19(14-12-18)15-20(26(29)30)16-28-27(31)32-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,20,25H,2,15-17H2,1H3,(H,28,31)(H,29,30)/t20-/m0/s1 |
InChI Key |
KHANMJHHXYQUDI-FQEVSTJZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and esterification.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.
Deprotection and Purification: The Fmoc group is removed under basic conditions, and the final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected amino acids, which vary in side-chain substituents and stereochemistry. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Comparisons
| Compound Name | Substituent/Modification | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid (Target) | 4-ethylbenzyl | ~425.5* | Enhanced hydrophobicity; potential for improved membrane permeability in drug candidates . |
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid | 2,4-dimethoxybenzyl | ~453.5 | Increased electron density from methoxy groups; may enhance binding to aromatic receptors . |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid | 2-chloro-4-methoxyphenyl | ~444.0 | Electrophilic chlorine atom improves reactivity in cross-coupling reactions . |
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | 2,4-dichlorophenyl | ~448.3 | High steric bulk; potential for selective enzyme inhibition . |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(adamantan-1-yl)propanoic acid | Adamantane moiety | ~465.6 | Rigid bicyclic structure; applications in designing protease-resistant peptides . |
*Estimated based on structural analogs.
Key Differentiators of the Target Compound
Hydrophobicity and Solubility : The 4-ethylbenzyl group imparts moderate lipophilicity (logP ~3.8), balancing solubility in organic solvents and aqueous buffers, which is critical for SPPS .
Steric Effects : Compared to bulkier substituents (e.g., adamantane ), the 4-ethylbenzyl group provides steric hindrance without drastically reducing reaction yields in coupling steps.
Aromatic Interactions : The ethylbenzyl side chain may engage in π-π stacking with aromatic residues in target proteins, a feature exploited in kinase inhibitor design .
Computational Studies
- Molecular docking simulations suggest the ethylbenzyl group forms van der Waals interactions with hydrophobic pockets in target proteins (e.g., EGFR kinase), improving binding affinity by ~15% compared to methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
